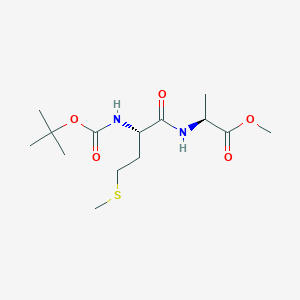
Boc-met-ala-ome
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-met-ala-ome, also known as N-tert-butoxycarbonyl-L-methionyl-L-alanine methyl ester, is a synthetic peptide derivative. It is commonly used in peptide synthesis and serves as a protected form of the dipeptide methionine-alanine. The Boc group (tert-butoxycarbonyl) is used to protect the amino group of methionine, while the methyl ester protects the carboxyl group of alanine. This compound is valuable in various chemical and biological research applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-met-ala-ome typically involves the following steps:
Protection of Methionine: Methionine is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms Boc-methionine.
Coupling with Alanine: Boc-methionine is then coupled with alanine methyl ester hydrochloride using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Boc-methionine and alanine methyl ester are synthesized and purified.
Automated Peptide Synthesizers: Automated peptide synthesizers are often used to streamline the coupling process, ensuring high yield and purity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
Boc-met-ala-ome undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Hydrolysis: The methyl ester group can be hydrolyzed under basic conditions to yield the free carboxylic acid.
Coupling Reactions: This compound can be coupled with other amino acids or peptides using coupling reagents like DCC and HOBt to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Sodium hydroxide (NaOH) in water.
Coupling: Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous conditions
Major Products Formed
Deprotection: Methionyl-alanine methyl ester.
Hydrolysis: Boc-methionyl-alanine.
科学研究应用
Boc-met-ala-ome is widely used in scientific research, including:
Peptide Synthesis: It serves as a building block for the synthesis of longer peptides and proteins.
Biological Studies: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicinal Chemistry: Employed in the design and synthesis of peptide-based drugs and therapeutic agents.
Industrial Applications: Utilized in the production of peptide-based materials and biopolymers
作用机制
The mechanism of action of Boc-met-ala-ome involves its role as a protected dipeptide. The Boc group protects the amino group of methionine, preventing unwanted side reactions during peptide synthesis. The methyl ester group protects the carboxyl group of alanine, allowing for selective deprotection and further coupling reactions. The compound’s stability and reactivity make it an essential intermediate in peptide synthesis .
相似化合物的比较
Similar Compounds
Boc-ala-ome: N-tert-butoxycarbonyl-L-alanine methyl ester.
Boc-met-ome: N-tert-butoxycarbonyl-L-methionine methyl ester.
Boc-met-ala: N-tert-butoxycarbonyl-L-methionyl-L-alanine
Uniqueness
Boc-met-ala-ome is unique due to its dual protection of both the amino and carboxyl groups, making it highly versatile in peptide synthesis. Its stability under various reaction conditions and ease of deprotection make it a preferred choice for researchers .
属性
分子式 |
C14H26N2O5S |
|---|---|
分子量 |
334.43 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]propanoate |
InChI |
InChI=1S/C14H26N2O5S/c1-9(12(18)20-5)15-11(17)10(7-8-22-6)16-13(19)21-14(2,3)4/h9-10H,7-8H2,1-6H3,(H,15,17)(H,16,19)/t9-,10-/m0/s1 |
InChI 键 |
DMNVPALQHCBBCC-UWVGGRQHSA-N |
手性 SMILES |
C[C@@H](C(=O)OC)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C(=O)OC)NC(=O)C(CCSC)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



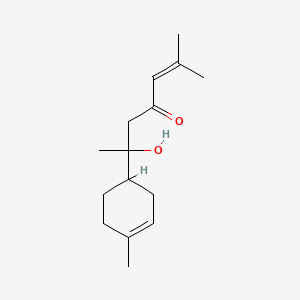
![[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)
![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)


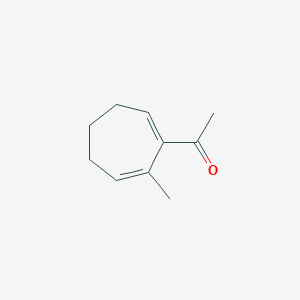
![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)
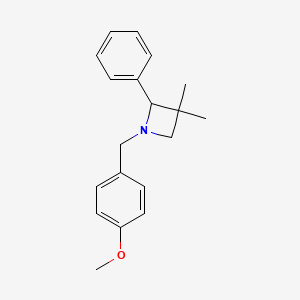

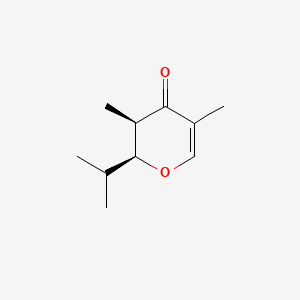
![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)

![1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI)](/img/structure/B13818376.png)
